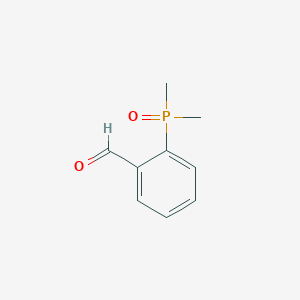

2-(Dimethylphosphoryl)benzaldehyde

Descripción

2-(Dimethylphosphoryl)benzaldehyde is an organophosphorus compound characterized by a benzaldehyde core substituted at the 2-position with a dimethylphosphoryl group (-PO(CH₃)₂). This electron-withdrawing group significantly influences the compound’s electronic properties, making it a valuable intermediate in pharmaceutical synthesis. For instance, it is incorporated into crystalline forms of 5-chloro-N4-[-2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrimidine-2,4-diamine, highlighting its role in drug development . However, detailed physicochemical or biological data specific to this compound remain scarce in the provided evidence.

Propiedades

Fórmula molecular |

C9H11O2P |

|---|---|

Peso molecular |

182.16 g/mol |

Nombre IUPAC |

2-dimethylphosphorylbenzaldehyde |

InChI |

InChI=1S/C9H11O2P/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-7H,1-2H3 |

Clave InChI |

ZTUHRYGBHRRJIY-UHFFFAOYSA-N |

SMILES canónico |

CP(=O)(C)C1=CC=CC=C1C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylphosphoryl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of aluminum-ate complexes to enable transmetalation of alkyl fragments onto palladium, followed by cross-coupling .

Industrial Production Methods: Industrial production of 2-(Dimethylphosphoryl)benzaldehyde may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Dimethylphosphoryl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The dimethylphosphoryl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can react with the dimethylphosphoryl group under suitable conditions.

Major Products:

Oxidation: Formation of 2-(Dimethylphosphoryl)benzoic acid.

Reduction: Formation of 2-(Dimethylphosphoryl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

2-(Dimethylphosphoryl)benzaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(Dimethylphosphoryl)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect the function of enzymes and other proteins, influencing various biochemical pathways .

Comparación Con Compuestos Similares

2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

Structural Differences :

- Substituent: Diphenylphosphino (-PPh₂) vs. dimethylphosphoryl (-PO(CH₃)₂).

- Electronic Effects: The phosphino group is a stronger σ-donor and weaker π-acceptor compared to the phosphoryl group, making it a superior ligand in transition-metal catalysis.

Natural Benzaldehyde Derivatives from Aspergillus sp. EGF15-0-3

Structural Features :

2-(Bromomethyl)benzaldehyde (CAS 60633-91-2)

Reactivity :

- The bromomethyl group (-CH₂Br) acts as a leaving group, enabling nucleophilic substitution reactions. This contrasts with the phosphoryl group, which participates in hydrogen bonding or coordination chemistry.

Hydroxy-Substituted Benzaldehydes

Examples :

- 3-Hydroxybenzaldehyde : A simple derivative with a hydroxyl group at the 3-position, used in fragrances and pharmaceuticals. Its polarity contrasts with the lipophilic phosphoryl group in 2-(dimethylphosphoryl)benzaldehyde .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Market Overview (2014–2024) for 2-(Diphenylphosphino)benzaldehyde

| Region | Market Size (M USD) | Demand (Tons) | Key Players |

|---|---|---|---|

| North America | 15.2 | 320 | Leading suppliers |

| Europe | 12.8 | 275 | Specialty chemcos |

Key Research Findings

- Synthetic Utility: The Sonogashira reaction, optimized for 2-(2-bromobenzoyl)benzaldehyde synthesis , could be adapted for 2-(dimethylphosphoryl)benzaldehyde derivatives, though phosphoryl group stability may require modified conditions.

- Market Trends: 2-(Diphenylphosphino)benzaldehyde dominates industrial applications, whereas the dimethylphosphoryl variant is niche, focusing on high-value pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.